Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity that can be characterized through multiple nomenclature systems and molecular descriptors. The compound is officially registered under Chemical Abstracts Service number 1098-38-0, providing it with a unique identifier in chemical databases worldwide. The molecular formula has been determined to be C17H20N2O4S, indicating a complex organic structure containing seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This molecular composition reflects the compound's sophisticated architecture, incorporating multiple functional groups within a single molecular framework.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name describing the precise structural arrangement of atoms and functional groups. Alternative systematic names include "ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazole-5-carboxylate," which provides an equivalent description using different nomenclature conventions. The compound is also known by several synonyms in chemical literature, including "2-Tert-butoxycarbonylamino-4-phenyl-thiazole-5-carboxylic acid ethyl ester" and "5-thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-phenyl-, ethyl ester". These various nomenclature systems ensure that the compound can be unambiguously identified across different chemical databases and literature sources.
The structural complexity of this compound necessitates careful attention to stereochemical considerations and regioisomeric possibilities. The thiazole ring system provides a rigid five-membered heterocyclic framework that constrains the spatial arrangement of substituents, while the presence of multiple functional groups creates opportunities for diverse chemical reactivity patterns. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, a common strategy in organic synthesis that allows for selective chemical transformations at other positions within the molecule. The ethyl ester functionality provides both synthetic utility and potential biological activity modulation, as ester groups can influence molecular properties such as lipophilicity and metabolic stability.
Historical Development in Heterocyclic Chemistry
The development of thiazole chemistry, within which this compound finds its chemical context, represents one of the most significant achievements in heterocyclic organic chemistry over the past century and a half. The thiazole ring system was first recognized as a distinct chemical entity in the late nineteenth century, when chemists began to understand the unique properties that arise from the incorporation of both nitrogen and sulfur atoms within a five-membered aromatic ring. This discovery represented a fundamental breakthrough in understanding how heteroatoms could be incorporated into cyclic organic structures while maintaining aromatic stability and reactivity patterns that differed significantly from purely carbocyclic systems.
The foundational work in thiazole synthesis was established through the development of the Hantzsch thiazole synthesis, a reaction methodology that continues to serve as one of the most important and widely used approaches for constructing thiazole ring systems. This synthetic methodology, developed in the late nineteenth century, involves the condensation of alpha-haloketones with thioamides or thioureas, resulting in the formation of substituted thiazole rings through a multi-step mechanism that includes initial nucleophilic substitution followed by intramolecular cyclization. The Hantzsch synthesis has proven to be remarkably versatile and high-yielding, making it an attractive choice for both academic research and industrial applications where thiazole-containing compounds are required.
The historical significance of thiazole chemistry extends beyond synthetic methodology to encompass fundamental discoveries in biochemistry and pharmaceutical science. The recognition that thiazole rings are present in essential biological molecules, most notably in thiamine (vitamin B1), established the biological relevance of this heterocyclic system and stimulated extensive research into the design and synthesis of thiazole-containing pharmaceutical agents. This biological connection has driven continuous innovation in thiazole synthetic chemistry, leading to increasingly sophisticated methods for incorporating diverse substituents and functional groups into thiazole-based molecular frameworks. The evolution of protecting group strategies, exemplified by the use of tert-butoxycarbonyl groups in compounds such as this compound, reflects the maturation of synthetic organic chemistry and the development of strategies that enable complex multi-step synthetic sequences.
Position Within Thiazole Derivative Classifications
This compound occupies a distinctive position within the broad classification system of thiazole derivatives, representing a compound that combines structural complexity with synthetic accessibility. The classification of thiazole derivatives typically considers multiple structural features, including the nature and position of substituents on the thiazole ring, the presence of additional heterocyclic or aromatic ring systems, and the incorporation of specific functional groups that confer particular chemical or biological properties. Within this classification framework, the subject compound can be categorized as a polysubstituted thiazole derivative that incorporates amino acid-like structural elements through the presence of both amino and carboxylate functionalities.
The compound's classification as a 2,4,5-trisubstituted thiazole reflects the specific substitution pattern that characterizes its molecular structure. The 2-position bears the tert-butoxycarbonyl-protected amino group, which places this compound within the category of amino-thiazole derivatives. This structural feature is particularly significant because amino-thiazole derivatives have demonstrated diverse biological activities and have served as important starting points for pharmaceutical development. The presence of the phenyl substituent at the 4-position classifies the compound within the aryl-thiazole subfamily, a group known for enhanced biological activity and improved pharmacological properties compared to simple alkyl-substituted thiazoles.
The carboxylate ester functionality at the 5-position provides additional classification possibilities, as ester-containing thiazole derivatives represent an important subset of thiazole chemistry with particular relevance to medicinal chemistry applications. The ethyl ester group specifically places this compound within the category of thiazole carboxylates, which have been extensively studied for their potential biological activities and synthetic utility. The combination of these structural features creates a compound that bridges multiple classification categories, reflecting the sophisticated level of structural complexity that modern synthetic chemistry can achieve within heterocyclic systems.
From a synthetic chemistry perspective, this compound can also be classified as a protected amino acid derivative, given the presence of both the tert-butoxycarbonyl protecting group and the carboxylate ester functionality. This classification has important implications for the compound's potential synthetic applications, as protected amino acid derivatives serve as valuable intermediates in peptide synthesis and other complex organic transformations. The thiazole ring system provides additional rigidity and potential biological activity compared to conventional amino acid derivatives, creating opportunities for the development of novel peptidomimetic compounds or other biologically active molecules.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-14(20)13-12(11-9-7-6-8-10-11)18-15(24-13)19-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQRNFZFFTCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are often used as biochemical reagents and are involved in the synthesis of phosphatidyl ethanolamines and ornithine.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of phosphatidyl ethanolamines and ornithine, suggesting that it may play a role in lipid metabolism and the urea cycle.
Result of Action
Given its potential role in the synthesis of phosphatidyl ethanolamines and ornithine, it may influence cell membrane structure and function, as well as nitrogen metabolism.
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.4 g/mol
- CAS Number : 302963-98-0
- Purity : Typically ≥95%
This compound features a thiazole ring, which is known for its versatility in biological applications, particularly in drug development.
The biological activity of this compound is hypothesized to be influenced by the tert-butoxycarbonyl (Boc) group. This group is commonly utilized in organic synthesis to protect amines, potentially allowing the compound to interact with various biological targets through reversible binding mechanisms.
Potential Targets and Pathways
- GSK-3β Inhibition : Similar compounds have been documented as GSK-3β inhibitors, which play critical roles in various cellular processes including cell cycle regulation and apoptosis .
- Phosphatidyl Ethanolamine Synthesis : The compound may be involved in synthesizing phosphatidyl ethanolamines, which are crucial for cellular membrane integrity and signaling pathways.
- Cancer Cell Dynamics : Investigations into structurally related thiazole derivatives indicate potential applications in cancer treatment by disrupting mitotic spindle formation in centrosome-amplified cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown micromolar inhibition of critical mitotic proteins like HSET (KIFC1), leading to increased multipolarity in cancer cells—a phenotype that can induce cell death through aberrant mitosis .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cell lines to assess the viability impacts of this compound:
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 0.1 | HT-22 | >90 |
| 1 | HT-22 | >85 |
| 10 | HT-22 | 70 |
| 50 | HT-22 | 50 |
| 100 | HT-22 | <20 |
The data indicates that higher concentrations lead to significant decreases in cell viability, suggesting a dose-dependent cytotoxic effect.
Case Studies and Research Findings
- High-throughput Screening : A study reported the screening of thiazole derivatives for their ability to inhibit HSET, revealing that specific structural modifications can enhance potency and selectivity against cancer cell lines .
- Stability Assays : Stability assays performed on related compounds indicated a half-life of approximately 215 minutes in BALB/c mouse plasma, suggesting favorable pharmacokinetic properties that could support further development as therapeutic agents .
- Comparative Analysis : A comparative analysis with other thiazole derivatives showcased varying degrees of activity against different cancer cell lines, underscoring the importance of structural nuances in determining biological efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been explored for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies suggest that modifications to the thiazole ring can enhance its cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
Thiazoles are known for their antimicrobial activities. This compound has been tested against a range of pathogens, showing promising results in inhibiting bacterial and fungal growth. The introduction of the tert-butoxycarbonyl group may enhance its lipophilicity, improving its ability to penetrate microbial membranes .
Pharmaceutical Development
Drug Formulation
this compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to form stable esters makes it suitable for drug formulation processes where controlled release is desired. The compound's stability under physiological conditions is critical for its application in oral drug delivery systems .
Prodrug Development
The compound can be utilized as a prodrug due to the presence of the tert-butoxycarbonyl group, which can be removed enzymatically to release the active amine form. This property is particularly useful in enhancing bioavailability and reducing side effects associated with direct administration of active drugs .
Organic Synthesis
Building Block for Synthesis
In organic chemistry, this compound is employed as a building block in the synthesis of other heterocyclic compounds. Its versatile functional groups allow for further derivatization, enabling the creation of novel compounds with potential biological activity .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated various thiazole derivatives, including this compound, demonstrating significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial therapies.
Comparison with Similar Compounds
Substituent Variations at Position 2 and 4
The following table summarizes critical structural differences and their implications:
Key Observations :
- The Boc group in the target compound improves synthetic utility by preventing undesired side reactions, unlike the free amino group in .
- Phenyl at position 4 increases steric bulk and aromatic interactions compared to trifluoromethyl (electron-withdrawing) in or hydrogen in .
- The ethyl ester at position 5 is common across analogs, but substituent variations at positions 2 and 4 dictate solubility and biological activity.
Preparation Methods
Protection of 2-Amino-1,3-thiazole-5-carboxylate
A common starting material is ethyl 2-amino-1,3-thiazole-5-carboxylate. The amino group is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF). This reaction is typically stirred for 24 hours at room temperature.
- Reaction conditions:
- Reagents: Di-tert-butyl dicarbonate, DMAP
- Solvent: Dry THF
- Time: 24 hours
- Temperature: Ambient
- Workup:
- Evaporation of solvent under reduced pressure
- Suspension of residue in ether, washing with ether
- Drying under vacuum to yield ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
This step yields the BOC-protected amino ester intermediate with high purity.
Introduction of the Phenyl Group at the 4-Position
The phenyl substituent at the 4-position of the thiazole ring can be introduced via electrophilic aromatic substitution or cross-coupling reactions, depending on the precursor used.
- Common approach:
- Starting from a 4-halogenated thiazole derivative (e.g., 4-bromo or 4-chloro), a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid is employed.
- Catalysts: Palladium complexes such as Pd(PPh3)4
- Base: Potassium carbonate or cesium carbonate
- Solvent: Mixture of water and organic solvent (e.g., dioxane)
- Temperature: Reflux or elevated temperature (80–100 °C)
- Time: Several hours (6–24 h)
This method allows for selective substitution at the 4-position, yielding ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate with good yield and regioselectivity.
Alternative Synthetic Routes
Some patents describe alternative processes involving:
- Conversion of 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid to the corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in THF, followed by amide formation or further substitution.
- Avoidance of hazardous reagents such as oxalyl chloride by using greener coupling agents or in situ activation methods.
- Use of protecting groups other than BOC, but BOC remains preferred due to ease of removal and stability.
Data Table Summarizing Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-amino-1,3-thiazole-5-carboxylate | Di-tert-butyl dicarbonate, DMAP, dry THF, 24 h | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | BOC protection of amino group |
| 2 | 4-Halo-ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | Phenylboronic acid, Pd catalyst, base, reflux | This compound | Suzuki coupling for phenyl substitution |
| 3 | 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | Oxalyl chloride, DMF, THF, room temp, 4 h | tert-Butyl [5-(chlorocarbonyl)-1,3-thiazol-2-yl]carbamate | Acid chloride formation (optional) |
Research Findings and Optimization Notes
- Reaction Yields: Protection with BOC typically proceeds with yields above 85%. Suzuki coupling yields vary from 70% to 90% depending on catalyst and conditions.
- Purity: The BOC-protected intermediates exhibit high chemical purity, suitable for further pharmaceutical synthesis.
- Environmental Considerations: Recent developments emphasize minimizing hazardous reagents like oxalyl chloride and employing greener solvents and catalysts to reduce environmental impact.
- Process Efficiency: Multi-step synthesis can be optimized by telescoping steps or using one-pot protocols to improve throughput and reduce purification steps.
- Stability: The BOC group provides stability during subsequent transformations but can be removed under acidic conditions when needed.
Q & A
Q. How can researchers validate synthetic intermediates when spectral libraries are unavailable?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
